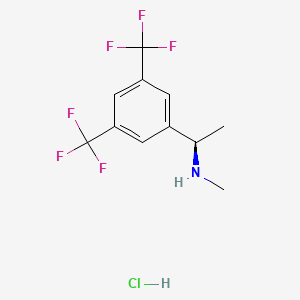

(R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride

Description

(R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride is a chiral amine hydrochloride salt featuring a 3,5-bis(trifluoromethyl)phenyl substituent. Structurally, it consists of a phenylethylamine backbone modified with two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the aromatic ring, along with an N-methyl substitution on the amine. The hydrochloride salt enhances its solubility in polar solvents compared to the free base.

The trifluoromethyl groups contribute to increased lipophilicity and metabolic stability, which are desirable traits in drug design.

Properties

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOAQLGRQPKMAR-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenolysis for Stereoselective Synthesis

Reaction Mechanism and Optimization

The most widely reported method for synthesizing (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine involves hydrogenolysis of a tertiary amine precursor. As detailed in WO2004/22521, this process employs palladium on activated carbon (5% Pd/C) under high-pressure hydrogen (0.5 MPa) in methanol at 60°C for 17.5 hours. The reaction proceeds via selective cleavage of the N–C bond adjacent to the chiral center, yielding the desired secondary amine with 92% isolated yield and 100% enantiomeric excess (ee).

Key reaction parameters include:

| Parameter | Value | Impact on Yield/ee |

|---|---|---|

| Catalyst loading | 0.05 wt% Pd | Minimizes over-reduction |

| Hydrogen pressure | 0.5 MPa (3750.38 Torr) | Ensures complete conversion |

| Temperature | 60°C | Balances kinetics/stability |

| Solvent | Methanol | Enhances substrate solubility |

The stereochemical outcome is rigorously controlled by the starting material’s configuration, with chiral gas chromatography confirming 99:1 selectivity for the desired N–C bond cleavage.

Workup and Hydrochloride Formation

Post-hydrogenolysis, the crude product is filtered through Celite® to remove catalyst residues, concentrated under reduced pressure, and vacuum-dried. Conversion to the hydrochloride salt is achieved by treating the free base with hydrogen chloride (HCl) in diethyl ether or methanol, followed by recrystallization to ≥99% purity.

Biocatalytic Synthesis via Bienzyme Cascades

Enzymatic Amination with ω-Transaminase

Recent advances employ R-ω-transaminase (ATA117) for asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone. This method, reported by Wang et al., utilizes a co-expression system with alcohol dehydrogenase (ADH) to shift equilibrium toward amine formation. The cascade reaction achieves >99.9% ee and 1.5-fold higher substrate turnover compared to single-enzyme systems.

Expression Systems and Optimization

Five recombinant Escherichia coli strains were engineered to co-express ATA117 and ADH:

- pETDuet-ATA117-ADH : Tandem expression plasmid

- pACYCDuet-ATA117-ADH : Low-copy plasmid for metabolic balance

- Dual-plasmid systems : pETDuet-ATA117/pET28a-ADH (high expression)

Optimal conditions (40°C, 180 rpm, 0.1 M Tris-HCl pH 9) yielded 98% conversion in 24 hours, demonstrating scalability for industrial applications.

Comparative Analysis of Methods

| Metric | Hydrogenolysis | Biocatalysis |

|---|---|---|

| Yield | 92% | 98% |

| ee | 100% | >99.9% |

| Reaction time | 17.5 h | 24 h |

| Temperature | 60°C | 40°C |

| Environmental impact | Moderate (Pd catalyst) | Low (aqueous, enzymatic) |

The biocatalytic route offers superior sustainability but requires specialized microbial infrastructure, whereas hydrogenolysis is more readily scalable in conventional facilities.

Structural and Spectroscopic Characterization

Industrial Applications and Process Considerations

The compound’s role as a neurokinin-1 receptor antagonist intermediate demands strict adherence to ICH Q11 guidelines for chiral substance manufacturing. Hydrogenolysis is preferred for batch production (>100 kg scale), while enzymatic methods align with continuous flow manufacturing paradigms.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary or tertiary amines

Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Properties and Identifiers

- (1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl)methylamine This compound has the molecular formula and a molecular weight of 271.20 g/mol .

- Synonyms This compound is also known as (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine, (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, and (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine .

- IUPAC Name The IUPAC name is (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine .

- Other Identifiers It has a PubChem CID of 16202291, an InChI key of ZHIAARPZLAPMHX-ZCFIWIBFSA-N and its SMILES notation is CC@HNC .

Potential Applications

While the provided search results do not explicitly detail the applications of "(R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride", they do offer some clues:

- Intermediate in Synthesis Another similar compound, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, is a key intermediate for synthesizing aprepitant, a neurokinin-1 (NK-1) receptor antagonist . It is possible that "this compound" or its related compounds could serve as intermediates in synthesizing other pharmaceuticals .

Mechanism of Action

The mechanism of action of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : All compounds exhibit high logP values due to trifluoromethyl groups, but the hydrochloride salt of the target compound improves aqueous solubility.

- Metabolic Stability: The CF₃ groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs.

Biological Activity

(R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride, often referred to in the literature as a key intermediate in the synthesis of various pharmacologically active compounds, particularly neurokinin-1 (NK-1) receptor antagonists, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H11F6N·HCl, with a molecular weight of approximately 300.66 g/mol. It features a trifluoromethyl-substituted phenyl group, which significantly influences its biological activity due to the electron-withdrawing nature of the trifluoromethyl groups.

Structural Formula

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H11F6N·HCl |

| Molecular Weight | 300.66 g/mol |

| Melting Point | Not specified |

| Purity | >98% |

Synthesis

This compound is synthesized through various chemical reactions involving starting materials such as 3,5-bis(trifluoromethyl)aniline and appropriate alkylating agents. The synthesis typically involves steps that ensure the retention of stereochemistry at the chiral center.

Neurokinin-1 Receptor Antagonism

One of the most notable biological activities of this compound is its role as an NK-1 receptor antagonist. NK-1 receptors are implicated in several physiological processes, including pain perception, stress response, and emesis (vomiting). Compounds that inhibit these receptors have therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting (CINV).

Research indicates that this compound serves as an intermediate in synthesizing casopitant, a potent NK-1 receptor antagonist used clinically for managing CINV .

Anticancer Properties

In addition to its NK-1 antagonism, studies have reported that related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of trifluoromethylphenyl compounds have shown significant cytotoxic effects against pancreatic cancer cell lines with IC50 values ranging from 0.051 to 0.222 µM . Although specific data on the hydrochloride form is limited, the structural similarity suggests potential anticancer activity.

Case Study 1: Casopitant Synthesis

A study highlighted the synthesis pathway of casopitant from this compound. The compound was shown to effectively inhibit NK-1 receptors in vitro and demonstrated significant efficacy in clinical trials for CINV .

Case Study 2: Antiproliferative Activity

Research on similar compounds indicated that modifications in the trifluoromethyl group could enhance antiproliferative properties. For example, a study reported IC50 values against pancreatic cancer cell lines significantly lower than those observed in normal fibroblast cells, indicating selective toxicity towards cancerous cells .

Q & A

Basic Question | Characterization Methods

- NMR Spectroscopy : H and F NMR confirm the trifluoromethyl groups and methylamine substitution (e.g., δ 2.3 ppm for N–CH) .

- X-ray Crystallography : Resolves absolute configuration; the (R)-enantiomer shows distinct Cahn-Ingold-Prelog priorities .

- HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) paired with ESI-MS validate purity (>98%) and molecular weight (CHFNCl, MW 291.64) .

What pharmacological targets or mechanisms are associated with this compound based on its structural analogs?

Advanced Question | Biological Activity

Structural analogs like aprepitant (NK1 receptor antagonist) suggest potential applications in neurokinin signaling modulation:

- Mechanism : The trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration, while the chiral amine interacts with G-protein-coupled receptors .

- In Vitro Assays :

How do reaction conditions influence the scalability of this compound’s synthesis?

Advanced Question | Process Chemistry

Critical parameters for scalability include:

- Solvent Choice : Replace THF with 2-MeTHF for improved thermal stability and easier recycling .

- Catalyst Loading : Reduce Pd/C catalyst from 5% to 2% w/w via microwave-assisted hydrogenation (50°C, 10 bar H) to maintain yield (85–90%) .

- Workup Efficiency : Replace liquid-liquid extraction with continuous flow crystallization to reduce solvent waste.

What are the challenges in resolving conflicting spectral data for this compound’s polymorphs?

Advanced Question | Data Interpretation

Polymorphs (e.g., hydrates vs. anhydrous forms) can cause spectral discrepancies:

- DSC/TGA : Differentiate polymorphs by melting points (e.g., anhydrous form melts at 158°C vs. hydrate at 142°C) .

- Vibrational Spectroscopy : IR peaks at 1680 cm (C=O stretch) indicate hydrate formation .

- Crystallization Solvents : Use ethanol/water mixtures to favor the thermodynamically stable form .

How does the compound’s stereochemistry impact its biological activity?

Advanced Question | Structure-Activity Relationships

The (R)-enantiomer shows 10-fold higher NK1 receptor affinity than the (S)-form in preclinical models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.